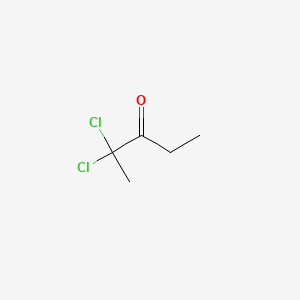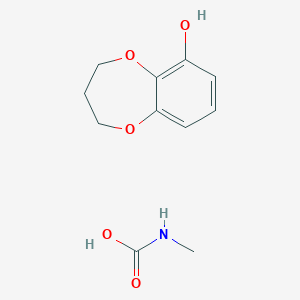
3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is a compound with a complex structure that includes a benzodioxepin ring and a methylcarbamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol involves several stepsThe methylcarbamic acid group can be introduced through a reaction with methyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-one.
Reduction: Formation of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-carboxylic acid
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
Uniqueness
3,4-Dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
65989-98-2 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-1,5-benzodioxepin-6-ol;methylcarbamic acid |
InChI |
InChI=1S/C9H10O3.C2H5NO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;1-3-2(4)5/h1,3-4,10H,2,5-6H2;3H,1H3,(H,4,5) |
Clave InChI |
RRITXMWHOONWGL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)O.C1COC2=CC=CC(=C2OC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


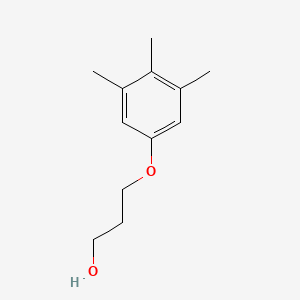
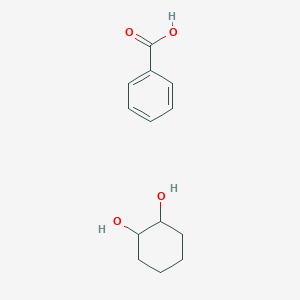
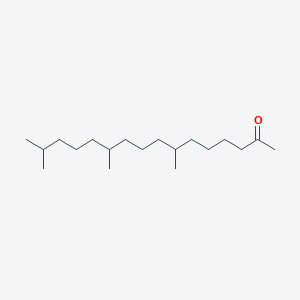
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
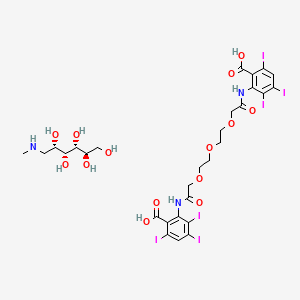

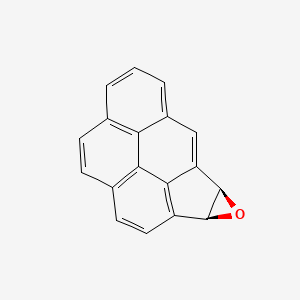
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
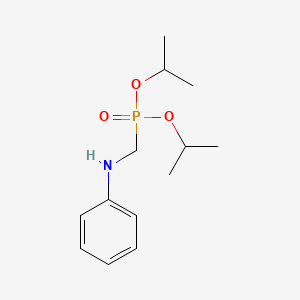
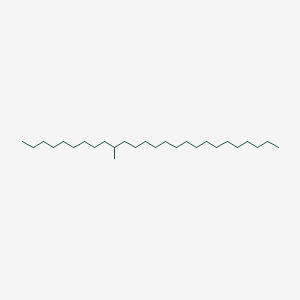
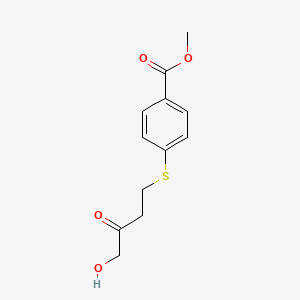
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
